molecular formula C10H11IO3 B1416887 Ethyl 2-(3-iodophenoxy)acetate CAS No. 90888-04-3

Ethyl 2-(3-iodophenoxy)acetate

Cat. No. B1416887
CAS RN: 90888-04-3
M. Wt: 306.1 g/mol
InChI Key: HEOIVYCQWPDJOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-iodophenoxy)acetate is C10H11IO3 . The exact structure is not provided in the search results, but it can be inferred from the name that it contains an ethyl ester group attached to a 2-(3-iodophenoxy)acetate moiety.


Physical And Chemical Properties Analysis

Ethyl 2-(3-iodophenoxy)acetate is a colorless liquid that is soluble in most organic solvents. Further physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Enzymatic Hydrolysis in Drug Synthesis

A study demonstrated the use of enzymatic hydrolysis for producing a prototype anti-asthma drug. Ethyl 2-(3-iodophenoxy)acetate was involved in the process, indicating its role in synthesizing potential medicinal compounds through biocatalytic methods. This highlights the compound's significance in pharmaceutical manufacturing processes (Bevilaqua et al., 2004).

Application in Favorskii-Type Rearrangement

In another research, ethyl (diethoxyphosphinyl)acetate was used in a Favorskii-type rearrangement, resulting in key intermediates for natural product syntheses. This showcases its utility in organic synthesis, particularly in generating complex molecular structures (Sakai et al., 1987).

Catalytic Applications

A study on the synthesis of thienothiopyrans involved ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate. This compound served as a catalyst in a domino reaction process, indicating its role in facilitating complex chemical transformations (Indumathi et al., 2010).

Corrosion Inhibition

Research into corrosion inhibition behavior utilized derivatives of ethyl 2-(3-iodophenoxy)acetate. These derivatives showed high inhibitory activities against mild steel corrosion, suggesting the compound's potential in industrial applications for protecting metals (Lgaz et al., 2017).

Photocatalytic Reactions

A novel synthesis approach using 2-(3-iodophenoxy)ethanol, derived from a related compound, demonstrated its application in photocatalytic reactions to produce significant chemical products. This research underscores the compound's role in photochemistry and material science (Goosen & Mccleland, 1975).

Safety And Hazards

The safety data sheet for a related compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . Similar precautions may apply to Ethyl 2-(3-iodophenoxy)acetate, but specific safety data for this compound is not provided in the search results.

properties

IUPAC Name

ethyl 2-(3-iodophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOIVYCQWPDJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655393
Record name Ethyl (3-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-iodophenoxy)acetate

CAS RN

90888-04-3
Record name Ethyl (3-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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